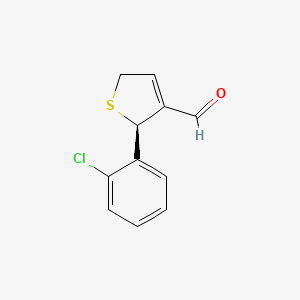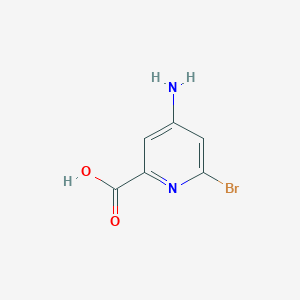![molecular formula C11H6ClNO2 B11885514 6-Chlorofuro[2,3-c]quinolin-4(5H)-one CAS No. 89995-65-3](/img/structure/B11885514.png)
6-Chlorofuro[2,3-c]quinolin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with a chlorine atom attached to the furan ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[2,3-c]quinolin-4(5H)-one typically involves the construction of the furan and quinoline rings followed by chlorination. One common method involves the use of 4-hydroxyquinolin-2(1H)-ones as starting materials. The key strategy relies on the construction of the pyrrole ring through palladium-catalyzed sequential cross-coupling reactions and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorofuro[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a biologically active molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chlorofuro[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolone: A well-known heterocyclic compound with a similar quinoline structure.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: Compounds with a similar fused ring system but different functional groups.
3-Aminofuro[2,3-b]pyridines: Compounds with a similar furan ring but different nitrogen-containing rings.
Uniqueness
6-Chlorofuro[2,3-c]quinolin-4(5H)-one is unique due to its specific ring fusion and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
89995-65-3 |
|---|---|
Formule moléculaire |
C11H6ClNO2 |
Poids moléculaire |
219.62 g/mol |
Nom IUPAC |
6-chloro-5H-furo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C11H6ClNO2/c12-8-3-1-2-6-7-4-5-15-10(7)11(14)13-9(6)8/h1-5H,(H,13,14) |
Clé InChI |
WCVHQXLJKAGLKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC(=O)C3=C2C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-1-(pyrimidin-5-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B11885463.png)



![1-(Phenylethynyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11885496.png)






![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)
